Azocarmine G
Overview
Description
Azocarmine G is a dye that has been the subject of various studies due to its applications and interactions with different chemical compounds. It is often used in photocatalytic degradation studies to assess the efficiency of various photocatalysts under visible light irradiation. For instance, a polyaniline/BiYTi2O7 polymer composite has shown a significant increase in the removal efficiency of Azocarmine G, from 3.0% to 78.0% when modified with polyaniline, indicating its potential in wastewater treatment applications .
Synthesis Analysis
Azocarmine G itself is not synthesized in the studies provided, but it is used to test the efficacy of synthesized compounds. Azines, which are organic molecules with a C=N-N=C functional unit, have been synthesized through condensation of hydrazine with ketones and aldehydes, among other methods . Azocalixarenes, which are related to azines, have been synthesized through diazo-coupling reactions, and their chromogenic properties have been explored .
Molecular Structure Analysis
The molecular structure of compounds related to Azocarmine G, such as azines and azocalixarenes, has been extensively studied. Azines have been investigated for their conjugation and tautomerism using computational studies and crystal structure analysis . Azocalixarenes have been characterized by spectroscopic methods and X-ray diffraction, revealing that they adopt specific conformations based on the presence of free phenolic groups .
Chemical Reactions Analysis
The chemical reactions involving Azocarmine G primarily focus on its degradation under photocatalytic conditions. The photocatalytic activity of various compounds, such as TiO2 enhanced by β-cyclodextrin, has been tested for the decoloration of Azocarmine G dye under solar light, achieving high removal rates . The degradation of Azocarmine G follows first-order reaction kinetics, and the presence of H2O2 has been found to promote its photocatalytic degradation .
Physical and Chemical Properties Analysis
The physical and chemical properties of Azocarmine G are inferred from its interactions with photocatalysts. The photocatalytic degradation studies suggest that Azocarmine G can be effectively degraded by various modified photocatalysts, indicating its chemical reactivity under specific conditions . The studies on azocalixarenes provide insights into the complexation and extraction properties of related compounds, showing high affinity for certain metal ions and the influence of pH on their absorption ability . Thermal behaviors of these compounds have also been reported, providing information on their stability and decomposition temperatures .
Scientific Research Applications
1. Wastewater Treatment
Azocarmine G dye is used in studies exploring wastewater treatment methods. Gui Wan-wan (2012) researched hydrolytic acidification-aerobic biological contact oxidation-Fenton oxidation processes for treating Azocarmine G dye wastewater, achieving significant reduction in chemical oxygen demand (COD) and chroma, meeting industry discharge standards (Gui Wan-wan, 2012). Similarly, Jian-Chao Jin and Yun Li (2010) investigated the synergistic action of UV-Fenton catalytic oxidation and nano-TiO2 photocatalytic treatment on Azocarmine G dye wastewater, reaching a 98% decolorization rate and 80% COD removal rate (Jian-Chao Jin & Yun Li, 2010).
2. Analytical Applications
Azocarmine G has applications in analytical chemistry for various assays. For instance, Li Zeng-kui (2012) used azocarmine B to develop a method for determining gentamycin sulfate, with azocarmine reacting with gentamycin sulfate to enhance resonance light scattering signals (Li Zeng-kui, 2012). Moreover, Z. Chen et al. (2005) described a method using azocarmine G in the presence of cetyltrimethylammonium bromide (CTAB) for the determination of DNA, where the resonance light scattering signal of azocarmine G is enhanced by DNA (Z. Chen et al., 2005).
3. Photocatalysis Studies
Azocarmine G is used in photocatalysis research. S. Pitchaimuthu et al. (2014) enhanced the photocatalytic activity of TiO2 using β-cyclodextrin on solar light-assisted decoloration of Azocarmine G dye, demonstrating significant removal efficiency under acidic conditions (S. Pitchaimuthu et al., 2014).
4. Application in Nanotechnology
Azocarmine G finds applications in nanotechnology. Dongyun Zheng et al. (2008) reported a noncovalent approach for dissolving multiwalled carbon nanotubes (MWNTs) in water using azocarmine B, leading to the development of an effective electrochemical nitric oxide sensor (Dongyun Zheng et al., 2008).
Safety And Hazards
properties
IUPAC Name |
sodium;7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19;/h1-17H,(H2,32,33,34,35,36,37);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUERODMRBLNCFK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N3NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azocarmine G | |
CAS RN |
25641-18-3 | |
Record name | Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrogen 7-phenylsulphonato-5-[(4-sulphonatophenyl)aminobenzo[a]phenazinium, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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